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Compound of Interest

Compound Name: 3-Bromophenetole

CAS No.: 2655-84-7

Cat. No.: B1265880

Get Quote

An In-depth Technical Guide to 3-Bromophenetole: Properties, Synthesis, and Applications in

Modern Chemistry

Introduction
3-Bromophenetole, systematically known as 1-bromo-3-ethoxybenzene, is a halogenated

aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structural

combination—an ethoxy group and a bromine atom positioned meta to each other on a

benzene ring—provides a valuable scaffold for the construction of more complex molecules.

The ethoxy group, a weak activating group, and the bromine atom, a reactive handle for cross-

coupling reactions, make 3-Bromophenetole a reagent of significant interest, particularly in the

fields of pharmaceutical development, agrochemicals, and materials science. This guide

provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity,

and applications for researchers and drug development professionals.

Physicochemical and Structural Properties
3-Bromophenetole is a combustible liquid under standard conditions. Its key physical and

chemical properties are summarized in the table below, sourced from established chemical
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databases.[1][2][3]

Property Value Source(s)

IUPAC Name 1-bromo-3-ethoxybenzene [1][4]

Synonyms 3-Bromophenyl ethyl ether [2][4]

CAS Number 2655-84-7 [1][2][4]

Molecular Formula C₈H₉BrO [1][4]

Molecular Weight 201.06 g/mol [1][2]

Appearance Liquid N/A

Boiling Point 206 °C (lit.) [2][5]

Density 1.481 g/mL at 25 °C (lit.) [2]

Refractive Index n20/D 1.548 (lit.) [2]

Flash Point 83 °C (181.4 °F) - closed cup [2]

SMILES CCOc1cccc(Br)c1 [2]

InChIKey
LQBMPJSTUHWGDE-

UHFFFAOYSA-N
[2]

Molecular Structure
The structure of 3-Bromophenetole features a benzene ring substituted with an ethoxy group

(-OCH₂CH₃) and a bromine atom at positions 1 and 3, respectively. This meta-substitution

pattern influences the molecule's electronic properties and reactivity.

Caption: Molecular structure of 3-Bromophenetole (1-bromo-3-ethoxybenzene).

Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of 3-Bromophenetole's identity and

purity. Key expected spectral features are outlined below.[1][6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show characteristic signals for the aromatic protons and the ethoxy group. The aromatic

region (typically δ 6.8-7.4 ppm) will display a complex splitting pattern due to the meta-

substitution. The ethoxy group will present as a triplet at approximately δ 1.4 ppm (for the -

CH₃) and a quartet at around δ 4.0 ppm (for the -OCH₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight

distinct signals. The carbon attached to the bromine (C-Br) will be found around δ 122 ppm,

while the carbon attached to the ether oxygen (C-O) will be significantly downfield, near δ

159 ppm. The remaining four aromatic carbons will appear between δ 115-130 ppm. The

ethoxy carbons will be visible at approximately δ 63 ppm (-OCH₂-) and δ 15 ppm (-CH₃).[1]

[6]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic

absorption bands. Key peaks include C-H stretching for the aromatic ring (~3000-3100

cm⁻¹), aliphatic C-H stretching for the ethyl group (~2850-2980 cm⁻¹), C=C aromatic ring

stretching (~1475-1580 cm⁻¹), and a strong C-O-C ether stretching band (~1250 cm⁻¹). The

C-Br stretch typically appears in the fingerprint region, below 1000 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic

molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the

presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Synthesis and Manufacturing
3-Bromophenetole is most commonly synthesized from its precursor, 3-bromophenol, via a

Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a

more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Protocol: Synthesis of 3-Bromophenetole from 3-
Bromophenol
This protocol is based on the well-established Williamson ether synthesis methodology.[7]

Materials:

3-Bromophenol
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Iodoethane (or Bromoethane)

Potassium Carbonate (K₂CO₃), anhydrous

Acetone (or Dimethylformamide, DMF), anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and

anhydrous acetone.

Addition of Ethylating Agent: While stirring the suspension, add iodoethane (1.2 eq) dropwise

at room temperature.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the

solid potassium carbonate. Rinse the solid with a small amount of acetone.

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve

the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated

NaHCO₃ solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure to yield the crude 3-Bromophenetole.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to obtain pure 3-Bromophenetole.
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Causality and Self-Validation:

Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the phenol

(pKa ~9-10) but is mild enough to avoid side reactions. Its insolubility in acetone drives the

reaction forward as the phenoxide is formed.[7]

Solvent Choice: Acetone or DMF are suitable polar aprotic solvents that facilitate Sₙ2

reactions by solvating the potassium cation without hydrogen bonding to the nucleophile.

Workup Logic: The aqueous washes are critical. The NaHCO₃ wash removes any unreacted

acidic 3-bromophenol. The brine wash helps to break any emulsions and remove bulk water

from the organic phase before the final drying step.

Validation: The purity of the final product should be confirmed by the spectroscopic methods

described above (NMR, IR, MS) and compared against reference spectra.
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Caption: General workflow for the synthesis of 3-Bromophenetole.
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Reactivity and Applications in Drug Development
The synthetic utility of 3-Bromophenetole is primarily derived from the reactivity of the C-Br

bond. As an aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-

coupling reactions.[8]

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating

biaryl structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted

anilines.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing aryl

alkynes.

The reactivity in these transformations is generally high, following the trend I > Br > Cl for the

halide leaving group.[8] The meta-position of the ethoxy group provides moderate electronic

influence compared to ortho- or para-substituents, leading to predictable reactivity.[9]

In drug development, brominated aromatic compounds are invaluable building blocks.[10][11]

3-Bromophenetole can be used to introduce the 3-ethoxyphenyl moiety into a target molecule.

This fragment can influence a drug candidate's pharmacokinetic properties, such as

lipophilicity, metabolic stability, and receptor binding affinity.[10] While specific blockbuster

drugs directly using 3-Bromophenetole as a starting material are not prominently cited, its

utility is analogous to other bromophenol derivatives that are key intermediates in the synthesis

of APIs across various therapeutic areas, including oncology, inflammation, and infectious

diseases.[10][12]

Safety and Handling
3-Bromophenetole is classified as a hazardous substance and requires careful handling in a

laboratory setting.

GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and

may cause respiratory irritation (H335).[1][13]
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid

breathing vapors and prevent contact with skin and eyes.[7][13]

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15

minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the

person to fresh air. Seek medical attention if symptoms persist.[13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion
3-Bromophenetole is a synthetically valuable building block whose utility is rooted in its

straightforward synthesis and the versatile reactivity of its aryl-bromide functional group. For

researchers in medicinal chemistry and process development, it offers a reliable means to

incorporate the 3-ethoxyphenyl group, a common motif in pharmacologically active

compounds. A thorough understanding of its properties, synthesis, and reactivity, coupled with

stringent safety protocols, enables its effective use in the creation of novel and complex

molecular architectures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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